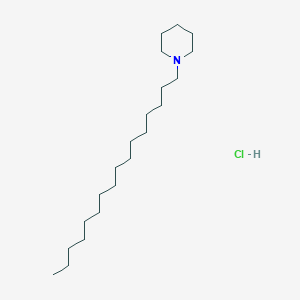
1-Hexadecylpiperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecylpiperidine;hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexadecylpiperidine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of hexadecylamine with piperidine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process may include steps such as hydrogenation, cyclization, and purification to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hexadecylpiperidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines.
Scientific Research Applications
1-Hexadecylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic effects in treating certain medical conditions.
Industry: The compound is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Hexadecylpiperidine;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with cellular membranes, altering their properties and affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Piperidine: A simpler analog with a similar structure but without the hexadecyl group.
Hexahydropyridine: Another related compound with similar chemical properties.
Pyridine: A six-membered heterocyclic compound with one nitrogen atom, similar to piperidine but with different chemical behavior.
Uniqueness: 1-Hexadecylpiperidine;hydrochloride is unique due to the presence of the hexadecyl group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
89632-30-4 |
|---|---|
Molecular Formula |
C21H44ClN |
Molecular Weight |
346.0 g/mol |
IUPAC Name |
1-hexadecylpiperidine;hydrochloride |
InChI |
InChI=1S/C21H43N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;/h2-21H2,1H3;1H |
InChI Key |
WCEIRGUDQFAACX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1CCCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















